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molecular formula C10H21NO3 B1316206 tert-Butyl (4-hydroxybutyl)(methyl)carbamate CAS No. 99207-32-6

tert-Butyl (4-hydroxybutyl)(methyl)carbamate

Cat. No. B1316206
M. Wt: 203.28 g/mol
InChI Key: BYPKFIHBBILFGE-UHFFFAOYSA-N
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Patent
US06172045B2

Procedure details

To a 250 mL round bottom flask, charged with 3.00 g (28.5 mmol) of N-methyl-4-aminobutanol in 75 mL of dioxane, was added 5 mL of triethylamine (35.4 mmol) followed by 7.85 g (31.9 mmol) of BOC-ON, 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile. The mixture was stirred at room temperature for 20 h and then concentrated via rotary evaporation. The residue was chromatographed on silica gel, eluting first with 20% ethyl acetate/hexane, then with 40% ethyl acetate/hexane, and finally with 75% ethyl/hexane. The fractions containing product were combined and concentrated via rotary evaporation to afford 4.85 g of the product (32) as a near colorless oil (84%): 1H-NMR (CDCl3) d 3.65 (2H, t), 3.23 (2H, t), 2.81 (3H, s), 1.67-1.45 (4H, m), and 1.42 (9H, s) ppm.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
7.85 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
84%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][CH2:4][CH2:5][CH2:6][OH:7].C(N(CC)CC)C.[CH3:15][C:16]([O:19][C:20]([O:22]N=C(C1C=CC=CC=1)C#N)=O)([CH3:18])[CH3:17]>O1CCOCC1>[C:20]([N:2]([CH3:1])[CH2:3][CH2:4][CH2:5][CH2:6][OH:7])([O:19][C:16]([CH3:15])([CH3:17])[CH3:18])=[O:22]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CNCCCCO
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
7.85 g
Type
reactant
Smiles
CC(C)(C)OC(=O)ON=C(C#N)C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)ON=C(C#N)C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated via rotary evaporation
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel
WASH
Type
WASH
Details
eluting first with 20% ethyl acetate/hexane
ADDITION
Type
ADDITION
Details
The fractions containing product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated via rotary evaporation

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N(CCCCO)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.85 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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